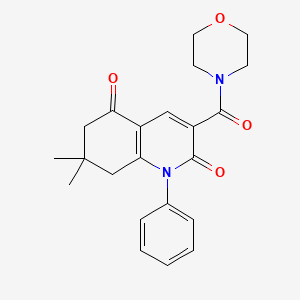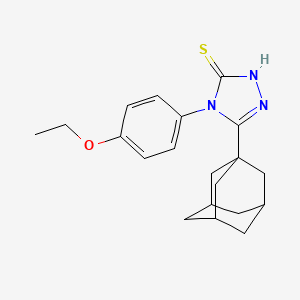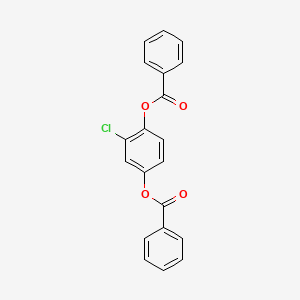
7,7-dimethyl-3-(morpholin-4-ylcarbonyl)-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a morpholinocarbonyl group and a dihydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE typically involves multi-step reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes in the presence of a catalyst such as zinc ferrite.
Industrial Production Methods
For large-scale production, the synthesis can be optimized using eco-friendly and economically viable catalysts. The use of zinc ferrite nanocatalysts has been reported to increase yield and efficiency under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,5-diones.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The morpholinocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the substituents present on the quinoline core .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one: Known for its antimicrobial activity.
Quinoline-2,5-diones: Exhibits significant biological activities such as anticancer and antitumor properties
Uniqueness
What sets 7,7-DIMETHYL-3-(MORPHOLINOCARBONYL)-1-PHENYL-7,8-DIHYDRO-2,5(1H,6H)-QUINOLINEDIONE apart is its unique combination of a morpholinocarbonyl group and a dihydroquinoline core, which provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
7,7-dimethyl-3-(morpholine-4-carbonyl)-1-phenyl-6,8-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C22H24N2O4/c1-22(2)13-18-16(19(25)14-22)12-17(20(26)23-8-10-28-11-9-23)21(27)24(18)15-6-4-3-5-7-15/h3-7,12H,8-11,13-14H2,1-2H3 |
InChI Key |
KENHYERMBJRJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)N4CCOCC4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B14922040.png)
![13-(difluoromethyl)-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922044.png)
![9-Ethyl-8-methyl-2-(4-pyridyl)thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14922062.png)
![2-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B14922064.png)

![2-[(4-iodo-2-methylphenyl)amino]-N'-(1-phenylethylidene)butanehydrazide](/img/structure/B14922068.png)
![5-[(4-Hydroxy-2-methylanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14922073.png)

![3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea](/img/structure/B14922076.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B14922085.png)
![N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14922093.png)
![(2E,4E)-2,3-dichloro-4-(2-{[5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinylidene)but-2-enoic acid](/img/structure/B14922105.png)
![4-(2-ethylphenyl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14922111.png)
